![molecular formula C23H24O2S2 B12591669 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-03-8](/img/structure/B12591669.png)
1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the following steps:
Formation of the Central 2-Phenylpropane Moiety: This can be achieved through the reaction of phenylacetaldehyde with a suitable reducing agent.
Introduction of the Disulfinyl Group: The disulfinyl group can be introduced by reacting the central moiety with sulfur-containing reagents under controlled conditions.
Attachment of 4-Methylbenzene Units: The final step involves the coupling of the disulfinyl intermediate with 4-methylbenzene units using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfinyl group to thiols or other sulfur-containing derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as Lewis acids for facilitating substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Benzene Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with molecular targets through its disulfinyl and benzene moieties. The compound can:
Interact with Enzymes: Modulating their activity through covalent or non-covalent interactions.
Affect Cellular Pathways: By influencing signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(benzene)
- 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-chlorobenzene)
Uniqueness
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
647835-03-8 |
|---|---|
Fórmula molecular |
C23H24O2S2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
1-methyl-4-[(S)-[(2R)-1-[(S)-(4-methylphenyl)sulfinyl]-2-phenylpropyl]sulfinyl]benzene |
InChI |
InChI=1S/C23H24O2S2/c1-17-9-13-21(14-10-17)26(24)23(19(3)20-7-5-4-6-8-20)27(25)22-15-11-18(2)12-16-22/h4-16,19,23H,1-3H3/t19-,26+,27+/m1/s1 |
Clave InChI |
ZQEDQZRHNFFVGG-VHEIIQRDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C([C@H](C)C2=CC=CC=C2)[S@@](=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(C(C)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


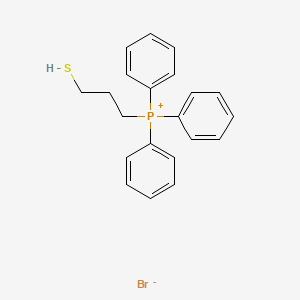
![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
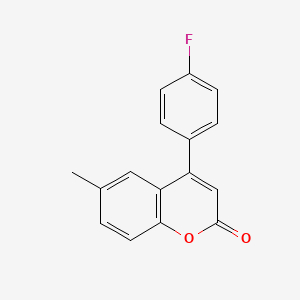
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
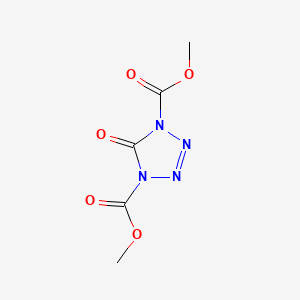
![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)
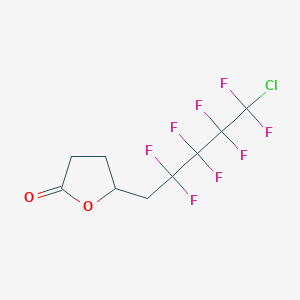
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)
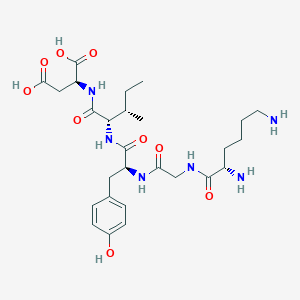
![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
